4-Ethoxy-1-benzofuran-6-carboxylic acid
Overview
Description
4-Ethoxy-1-benzofuran-6-carboxylic acid is an organic compound with the formula C₁₁H₁₀O₄ . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring .
Synthesis Analysis
Benzofuran compounds, including 4-Ethoxy-1-benzofuran-6-carboxylic acid, can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 4-Ethoxy-1-benzofuran-6-carboxylic acid consists of a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .Chemical Reactions Analysis
Benzofuran compounds, including 4-Ethoxy-1-benzofuran-6-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may undergo various chemical reactions with biological molecules.Physical And Chemical Properties Analysis
4-Ethoxy-1-benzofuran-6-carboxylic acid is a yellow crystalline solid that is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone .Scientific Research Applications
Antimicrobial Activity
4-Ethoxy-1-benzofuran-6-carboxylic acid and its derivatives have been studied for their antimicrobial properties. For instance, benzofuran-carboxamide derivatives have shown moderate to slight activity against Gram-positive bacteria (Hishmat et al., 1989).
Synthesis of Novel Compounds
This compound is also used in the synthesis of novel chemical entities. A study by Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (Gao et al., 2011).
Supramolecular Interactions
1-Benzofuran-2,3-dicarboxylic acid, a related compound, exhibits intriguing supramolecular interactions. It forms supramolecular adducts with various organic and inorganic cations and shows coordination to metal cations as a ligand, demonstrating its potential in crystal engineering and coordination chemistry (Koner & Goldberg, 2009).
Biological Activities
Several benzofuran derivatives have been synthesized and tested for their biological activities. For instance, new benzofuran derivatives have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture, highlighting their potential in antiviral research (Mubarak et al., 2007).
Molecular Docking and Spectroscopic Properties
The structural, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives have been explored through molecular docking and spectroscopic studies, revealing their potential in biological applications, including cancer and microbial disease inhibition (Sagaama et al., 2020).
Polymer Chemistry
4-Ethoxy-1-benzofuran-6-carboxylic acid derivatives have also found applications in polymer chemistry. A study on poly(benzofuran-co-arylacetic acid) demonstrates the potential of these compounds in creating highly functionalized polymers with diverse reactivity, useful in nanomedicine and organocatalysis (Nan et al., 2017).
Hydrogen Bonding and π-π Interactions
The compound and its derivatives participate in hydrogen bonding and π-π interactions, which are crucial in crystallography and molecular design. This aspect was explored in the study of 1-benzofuran-2,3-dicarboxylic acid and its cocrystals (Titi & Goldberg, 2009).
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-1-benzofuran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-9-5-7(11(12)13)6-10-8(9)3-4-15-10/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFWJHGJJQFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1-benzofuran-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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